molecular formula C21H22N4O B2806720 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide CAS No. 1797978-33-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2806720
CAS No.: 1797978-33-6
M. Wt: 346.434
InChI Key: CPFIBHFJEMQJSF-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The key steps include:

  • Formation of the Pyrimidine Ring : The dimethylamino group is introduced at the 4-position of the pyrimidine ring.
  • Alkylation : The methyl group is linked to the appropriate carbon chain to form the desired acetamide structure.
  • Final Coupling : The diphenyl moiety is added to create the final product.

The chemical structure can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key Findings:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).
  • Mechanism of Action : It has been suggested that the compound induces apoptosis through activation of caspase pathways and inhibition of specific oncogenic signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine and diphenyl groups can significantly affect biological activity. For example:

Compound VariantIC50 (µM)Mechanism of Action
Base Compound5.0Caspase activation
Variant A3.0RXRα antagonism
Variant B10.0Reduced apoptosis

This table illustrates that specific substitutions can enhance or diminish the anticancer properties of the compound.

Additional Pharmacological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Effects : In vivo studies indicate potential for reducing inflammation markers.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.

Case Study 2: RXRα Modulation

In another study focusing on RXRα (Retinoid X Receptor alpha), it was found that certain modifications to the compound enhanced its binding affinity (Kd = 1.20 × 10^-7 M), leading to improved antiproliferative effects.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-25(2)19-13-14-22-18(24-19)15-23-21(26)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,20H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFIBHFJEMQJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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